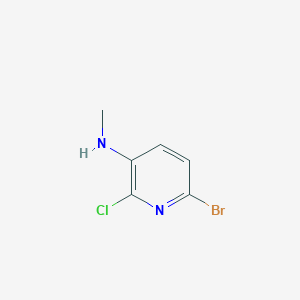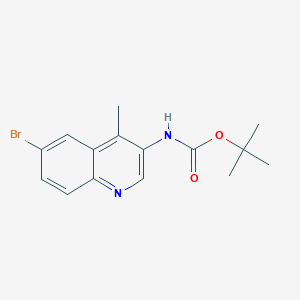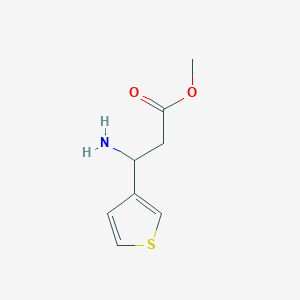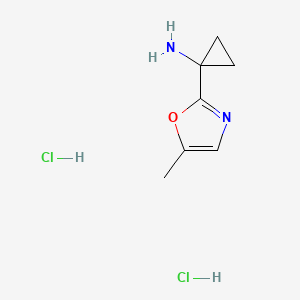
1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with a unique structure that offers vast potential for various applications. Its molecular formula is C7H12N2O.2HCl, and it is commonly used in scientific research due to its versatile properties .
Méthodes De Préparation
The synthesis of 1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1,3-oxazole with cyclopropanamine under specific reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:
- 1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride
- (5-cyclopropyl-1,3-oxazol-2-yl)methylamine dihydrochloride
- [ (5-cyclopropyl-1,2-oxazol-3-yl)methyl] (ethyl)amine
These compounds share similar structural features but differ in their specific functional groups and properties, making this compound unique in its applications and effects .
Propriétés
Formule moléculaire |
C7H12Cl2N2O |
|---|---|
Poids moléculaire |
211.09 g/mol |
Nom IUPAC |
1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5-4-9-6(10-5)7(8)2-3-7;;/h4H,2-3,8H2,1H3;2*1H |
Clé InChI |
VBCHPGUTISAANG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(O1)C2(CC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
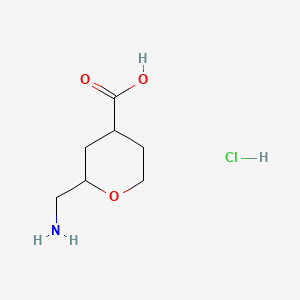
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
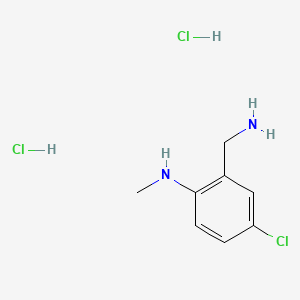
![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)


![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)
![Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13481217.png)

![3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13481226.png)
